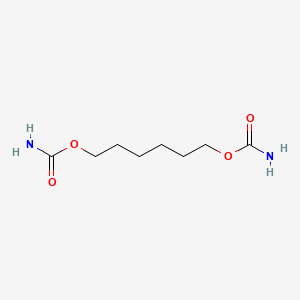

1,6-Hexanediol dicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,6-Hexanediol dicarbamate is an organic compound with the molecular formula C8H16N2O4. It is a derivative of 1,6-hexanediol, where the hydroxyl groups are replaced by carbamate groups. This compound is of significant interest due to its applications in various fields, including polymer chemistry, materials science, and industrial processes.

Preparation Methods

1,6-Hexanediol dicarbamate can be synthesized through several methods. One common approach involves the methoxycarbonylation of 1,6-hexanediamine with dimethyl carbonate. This reaction is typically catalyzed by heteropoly acids or other suitable catalysts . The reaction conditions often include moderate temperatures and pressures to achieve high yields and selectivity.

Another method involves the direct reaction of 1,6-hexanediamine with urea and alcohols, such as methanol or ethanol, in the presence of a catalyst like zinc-incorporated berlinite . This one-pot synthesis is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

1,6-Hexanediol dicarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the carbamate groups back to amines.

Substitution: The carbamate groups can be substituted with other functional groups under appropriate conditions.

Esterification: The hydroxyl groups in the parent compound, 1,6-hexanediol, can undergo esterification to form esters.

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate, reducing agents like lithium aluminium hydride, and various acids and bases for substitution and esterification reactions .

Scientific Research Applications

1,6-Hexanediol dicarbamate has a wide range of applications in scientific research:

Polymer Chemistry: It is used as a monomer in the synthesis of polyurethanes and polyesters, imparting desirable mechanical properties and hydrolytic stability to the polymers.

Materials Science: The compound is utilized in the development of phase change materials for thermal energy storage, enhancing the thermal performance and stability of these materials.

Biology and Medicine: In biological research, 1,6-hexanediol is used to study biomolecular condensates and chromatin organization, providing insights into cellular processes and potential therapeutic targets.

Industrial Applications: It serves as an intermediate in the production of hexamethylene diisocyanate, a key component in the manufacture of polyurethane foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,6-hexanediol dicarbamate involves its interaction with various molecular targets. In polymer chemistry, the compound acts as a chain extender, reacting with diisocyanates to form polyurethanes. This reaction enhances the mechanical strength and hydrolytic stability of the resulting polymers .

In biological systems, 1,6-hexanediol disrupts weak hydrophobic interactions between proteins and nucleic acids, leading to the dissolution of biomolecular condensates. This property is exploited to study the dynamics of chromatin organization and other cellular processes .

Comparison with Similar Compounds

1,6-Hexanediol dicarbamate can be compared with other similar compounds, such as:

Hexamethylene diisocyanate: While both compounds are used in polyurethane synthesis, hexamethylene diisocyanate is more reactive and toxic, requiring careful handling.

Dimethyl hexane-1,6-dicarbamate: This compound is another derivative of 1,6-hexanediamine, used in non-phosgene synthesis of hexamethylene diisocyanate.

The uniqueness of this compound lies in its dual functionality, combining the properties of both diols and carbamates, making it a versatile compound for various applications.

Biological Activity

1,6-Hexanediol dicarbamate is a compound derived from 1,6-hexanediol, which has garnered attention for its biological activity, particularly in the context of cellular processes such as liquid-liquid phase separation (LLPS). This article synthesizes various research findings to provide a comprehensive overview of the biological activities associated with this compound.

Overview of this compound

This compound (C8H16N2O4) is a dicarbamate that exhibits unique properties due to its structure. It is synthesized through a one-pot reaction involving 1,6-hexanediamine and urea, showcasing its potential for various applications in biochemistry and materials science .

This compound primarily acts as a disruptor of hydrophobic interactions that facilitate LLPS in biological systems. It has been shown to impair kinase activity and alter cellular morphology by affecting protein condensates.

Impact on Kinase Activity

Research indicates that 1,6-hexanediol significantly diminishes the activity of various kinases. For instance:

- Cyclin-dependent kinase (Cdk) complexes , such as Cdk9/CycT1, are critically affected by 1,6-hexanediol. A concentration of just 0.625% reduces kinase activity by 25%, while a 5% concentration can diminish it to as low as 5% .

- Other kinases like Cdk7/CycH and Cdk12/CycK also show decreased activity when treated with this compound, indicating a broad impact on kinase function irrespective of their capacity for LLPS .

Effect on Protein Stability

The compound destabilizes proteins but does not necessarily impair their overall structure. Techniques like nano differential scanning fluorimetry have demonstrated that proteins such as Cdk7/CycH and phosphatase SSU72 exhibit reduced thermal stability upon exposure to increasing concentrations of 1,6-hexanediol .

Phase Separation Disruption

In cellular models, 1,6-hexanediol has been utilized to probe LLPS by dissolving specific condensates while leaving solid-like structures intact. This property allows researchers to study the dynamics of phase-separated assemblies in cells:

- FUS Protein Studies : The RNA-binding protein FUS is known to undergo phase separation. Studies using NMR spectroscopy revealed that 1,6-hexanediol disrupts FUS condensates by altering the chemical environment without causing significant structural rearrangements .

Toxicological Profile

Despite its potent biological effects, this compound exhibits low toxicity across various exposure routes:

- Acute Toxicity : Classified as low toxicity via oral, dermal, or inhalation routes .

- Irritation Potential : No significant irritation or sensitization effects have been reported .

- Reproductive Toxicity : Screening tests indicate no adverse reproductive effects .

Data Tables

| Property | Value/Observation |

|---|---|

| Chemical Formula | C8H16N2O4 |

| Acute Toxicity | Low |

| Skin Irritation | None |

| Effect on Kinase Activity | Decreases by 25% at 0.625% concentration |

| Phase Separation Disruption | Yes |

Properties

CAS No. |

40777-33-1 |

|---|---|

Molecular Formula |

C8H16N2O4 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

6-carbamoyloxyhexyl carbamate |

InChI |

InChI=1S/C8H16N2O4/c9-7(11)13-5-3-1-2-4-6-14-8(10)12/h1-6H2,(H2,9,11)(H2,10,12) |

InChI Key |

JNWPFPFXZSAHGD-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCOC(=O)N)CCOC(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.